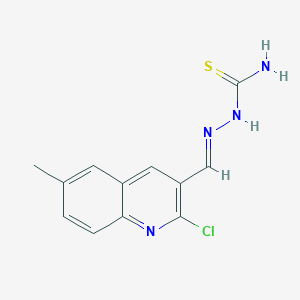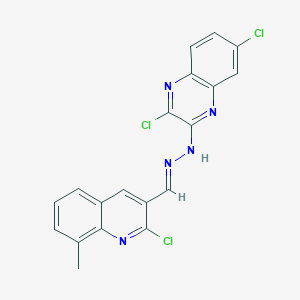
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, also known as BrClHMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been reported to possess various biological activities. BrClHMC has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it has been suggested to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the activity of various enzymes, including COX-2, iNOS, and MMPs. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce the expression of various genes, including p53, Bax, and caspase-3, which are involved in apoptosis.
Biochemical and Physiological Effects:
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its potential therapeutic applications in various diseases. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo.
Orientations Futures
There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. One of the future directions is to investigate the structure-activity relationship of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo. Moreover, the potential applications of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in combination therapy and drug delivery systems should be explored. Finally, the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo should be thoroughly evaluated to ensure its potential clinical applications.
In conclusion, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, including investigating the structure-activity relationship, evaluating the pharmacokinetics and pharmacodynamics, exploring the potential applications in combination therapy and drug delivery systems, and evaluating the safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, concentration of reagents, and reaction time.
Applications De Recherche Scientifique
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C10H6BrClO3 |
Poids moléculaire |
289.51 g/mol |
Nom IUPAC |
3-bromo-6-chloro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrClO3/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,13H,1H3 |
Clé InChI |
PTQBEWAEHYNAES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)